molecular formula C13H17ClN2O B5328603 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane

1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane

Katalognummer B5328603
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: DXTOZSCLAMVLMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788 or flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in 1981 by Hoffmann-La Roche and was approved by the US Food and Drug Administration in 1991 for the treatment of benzodiazepine overdose.

Wirkmechanismus

1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. Benzodiazepines enhance the effects of GABA, the major inhibitory neurotransmitter in the brain, by binding to the benzodiazepine site on the receptor. This compound 15-1788 binds to the same site as benzodiazepines but does not enhance the effects of GABA. Instead, it blocks the effects of benzodiazepines and thereby reduces the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance cognitive function in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms and to have potential therapeutic effects in the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively study the effects of benzodiazepines on the brain without interference from other neurotransmitter systems. However, this compound 15-1788 has some limitations in lab experiments. For example, it has a relatively short half-life and may require frequent administration to maintain its effects. It also has poor solubility in water, which can limit its use in some experimental protocols.

Zukünftige Richtungen

There are many potential future directions for research on 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is the role of the GABA-A receptor in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor with greater specificity and efficacy. Finally, there is ongoing research into the potential therapeutic applications of this compound 15-1788 in the treatment of alcohol and drug addiction.

Synthesemethoden

The synthesis of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 4-methyl-1,4-diazepane with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound 15-1788.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a tool to study the effects of benzodiazepines on the brain. It is a competitive antagonist of the benzodiazepine site on the GABA-A receptor, which is the target site for benzodiazepines. By blocking the effects of benzodiazepines, this compound 15-1788 can be used to study the role of the GABA-A receptor in various physiological and pathological processes.

Eigenschaften

IUPAC Name

(3-chlorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTOZSCLAMVLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.